![molecular formula C11H19N3O4 B3197057 (S)-2-(tert-Butoxycarbonylamino)-4-(3-methyl-3H-diazirine-3-yl)butanoic acid CAS No. 1002754-75-7](/img/structure/B3197057.png)
(S)-2-(tert-Butoxycarbonylamino)-4-(3-methyl-3H-diazirine-3-yl)butanoic acid
Vue d'ensemble
Description
(S)-2-(tert-Butoxycarbonylamino)-4-(3-methyl-3H-diazirine-3-yl)butanoic acid, commonly referred to as (S)-2-(t-Butoxycarbonylamino)-4-(3-methyl-3H-diazirine-3-yl)butanoic acid, or simply (S)-2-t-Butoxycarbonylamino-4-3-methyl-3H-diazirine-3-ylbutanoic acid, is a structural analog of the amino acid lysine. It is a synthetic compound that has been used in a variety of scientific research applications due to its unique properties.
Applications De Recherche Scientifique
Synthesis and Chemical Reactions
Research has focused on developing synthetic methodologies and exploring chemical reactions involving similar compounds. For example, studies have described the synthesis of pseudopeptidic (S)-6-amino-5-oxo-1,4-diazepines and (S)-3-benzyl-2-oxo-1,4-benzodiazepines through an Ugi 4CC Staudinger/aza-Wittig sequence. This approach is notable for producing enantiomerically pure compounds useful for new drug designs, showcasing the utility of (S)-2-(tert-Butoxycarbonylamino)-related structures in medicinal chemistry (Lecinska et al., 2010).
Directed Hydrogenation
Another study detailed the N-tert-butoxycarbonylamino- and hydroxyl-directed hydrogenation of functionalized cyclopentenes. This methodology yields single diastereomers of specific methyl esters, demonstrating the precision achievable in synthetic chemistry when manipulating tert-butoxycarbonylamino derivatives (Smith et al., 2001).
Dipeptido-mimetics Synthesis
In the realm of peptide mimetic chemistry, a practical synthesis method for (S) 3-tert-butoxycarbonylamino-2-oxo-2,3,4,5-tetrahydro-1,5-benzodiazepine-1-acetic acid methyl ester was developed. This compound acts as a dipeptide mimetic, illustrating the compound's relevance in designing inhibitors for specific enzymes, such as interleukin-1beta converting enzyme (Lauffer & Mullican, 2002).
Enantioselective Synthesis
Furthermore, the enantioselective synthesis of both enantiomers of neuroexcitant compounds highlights the application of tert-butoxycarbonylamino derivatives in creating highly specific molecular architectures. This precision is critical in developing pharmaceuticals with targeted effects (Pajouhesh et al., 2000).
Chiral Intermediate Synthesis
Research also extends to the synthesis of chiral intermediates, such as Methyl(3S)-3-(tert-Butoxycarbonylamino)-4-oxobutanoate, an essential component for producing drugs like sitagliptin. This work demonstrates the compound's utility in synthesizing key intermediates for diabetes medication (Zhang Xingxian, 2012).
Propriétés
IUPAC Name |
(2S)-4-(3-methyldiazirin-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O4/c1-10(2,3)18-9(17)12-7(8(15)16)5-6-11(4)13-14-11/h7H,5-6H2,1-4H3,(H,12,17)(H,15,16)/t7-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJUUJBXEWCWACQ-ZETCQYMHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N=N1)CCC(C(=O)O)NC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(N=N1)CC[C@@H](C(=O)O)NC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.